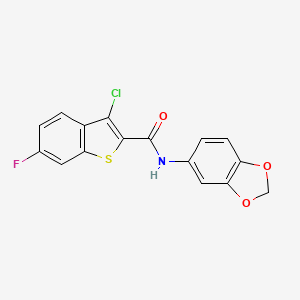

N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused with a 1,3-dioxole), a benzothiophene group (a benzene ring fused with a thiophene), and a carboxamide group (a carbonyl group attached to an amine). The presence of chloro and fluoro substituents indicates that it’s a halogenated compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole and benzothiophene rings, introduction of the halogens, and attachment of the carboxamide group. The exact methods would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR spectroscopy, and X-ray crystallography could be used to elucidate the structure.Chemical Reactions Analysis

This compound, like other organic molecules, could undergo a variety of chemical reactions. These might include reactions related to its carboxamide group, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured using various laboratory techniques.科学的研究の応用

Chalcones and Quinoline Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, belong to the flavonoid family and exhibit diverse pharmacological activities. These include anti-cancer, anti-infective, anti-diabetic, and anti-oxidant properties . Quinoline derivatives, on the other hand, have a wide range of biological activities, such as antimalarial, antitumor, antibacterial, and anti-oxidant effects . The fusion of both chemical nuclei—chalcone and quinoline—may offer interesting prospects for future bioactivity studies.

Synthesis and Structure

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide is synthesized by reacting quinoline-3-carboxylic acid with thionyl chloride (SOCl₂) and adding 4-aminoacetophenone. Next, a Claisen–Schmidt reaction occurs between the intermediate compound and piperonal using KOH solution as a catalyst in ethanol, resulting in the target compound . The structure is confirmed through FTIR, HRMS, and 1H/13C-NMR spectroscopy.

Biological and Pharmacological Applications

While specific research on Oprea1_245422 is limited, we can explore potential applications based on its structural features:

a. Anticancer Properties: Given the chalcone scaffold, Oprea1_245422 may exhibit anticancer activity. Further studies could investigate its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action.

b. Antibacterial Activity: Quinoline derivatives are known for their antibacterial properties. Oprea1_245422 might be evaluated against bacterial strains to assess its efficacy as an antibacterial agent.

c. Antioxidant Potential: Both chalcones and quinoline derivatives often possess antioxidant properties. Researchers could explore Oprea1_245422’s ability to scavenge free radicals and protect against oxidative stress.

d. Anti-Inflammatory Effects: Considering the structural elements, Oprea1_245422 might modulate inflammatory pathways. In vitro and in vivo studies could investigate its anti-inflammatory potential.

e. Antimalarial Activity: Quinoline-based compounds have a history of antimalarial activity. Although speculative, Oprea1_245422 could be evaluated for its effectiveness against Plasmodium species.

f. Histone Deacetylase (HDAC) Inhibition: The intermediary compound used in the synthesis of Oprea1_245422 has been employed for constructing trithiocarbonates as HDAC inhibitors . Further exploration of its HDAC inhibitory activity is warranted.

作用機序

Target of Action

Similar compounds have been reported to targetNitric oxide synthase, inducible , which plays a crucial role in immune response and inflammation.

Mode of Action

Based on the activity of structurally similar compounds, it may interact with its target to modulate its function

Result of Action

Similar compounds have shown anticancer activity, causing cell cycle arrest at the s phase and inducing apoptosis in cancer cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClFNO3S/c17-14-10-3-1-8(18)5-13(10)23-15(14)16(20)19-9-2-4-11-12(6-9)22-7-21-11/h1-6H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAJFLKVVVZUDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(isopropylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2835017.png)

![N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2835027.png)

![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2835028.png)

![[3-Amino-5-(3,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2835030.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2835031.png)

![Cyclohex-3-en-1-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2835033.png)

![N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2835034.png)

![(Z)-ethyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2835037.png)